
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CPTIQ) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. This chemical compound belongs to the class of tetrahydroisoquinolines, which are known to have diverse biological activities. CPTIQ has been found to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties.
Mecanismo De Acción
The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This compound has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects. This compound has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has been found to exhibit a range of pharmacological effects. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential therapeutic applications of this compound.
Direcciones Futuras
There are several future directions for the study of N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of pain and inflammation. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis for therapeutic applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. This compound has several advantages for lab experiments, including its ease of synthesis and extensive research history. However, further research is needed to fully understand the potential therapeutic applications of this compound and to optimize its synthesis for therapeutic purposes.
Métodos De Síntesis
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be synthesized by the reaction of cyclopropylamine with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis of this compound has been optimized to produce large quantities of the compound for research purposes.
Aplicaciones Científicas De Investigación
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit analgesic, anti-inflammatory, and neuroprotective properties. This compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of pain and inflammation.
Propiedades
Número CAS |
102395-77-7 |
|---|---|
Fórmula molecular |
C12H16ClN |
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-11-9-13(12-5-6-12)8-7-10(11)3-1;/h1-4,12H,5-9H2;1H |
Clave InChI |
PMYZSAYZMPTCML-UHFFFAOYSA-N |
SMILES |
C1CC1[NH+]2CCC3=CC=CC=C3C2.[Cl-] |
SMILES canónico |
C1CC1[NH+]2CCC3=CC=CC=C3C2.[Cl-] |
Sinónimos |
2-cyclopropyl-3,4-dihydro-1H-isoquinoline chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





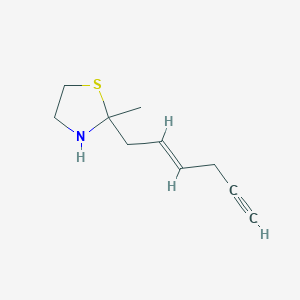

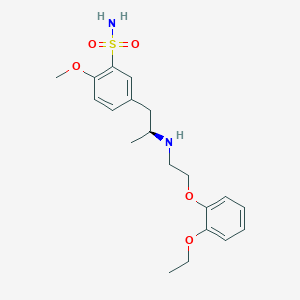

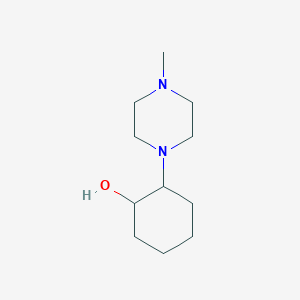
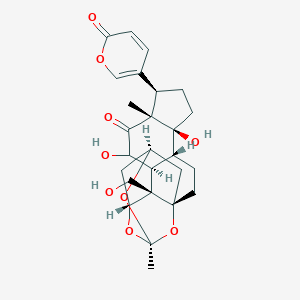
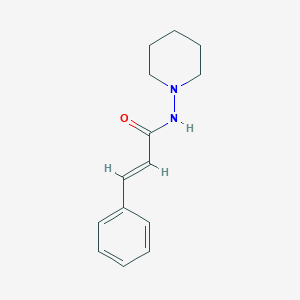
![2-Thiopheneacetic acid,a-[(4-methoxyphenyl)methylene]-](/img/structure/B217719.png)
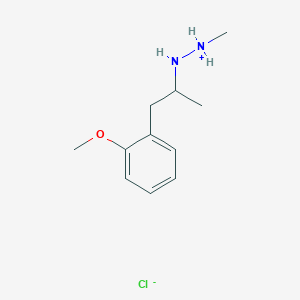
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)

